molecular formula C14H14N2O2 B7866047 Methyl 3-amino-4-(phenylamino)benzoate

Methyl 3-amino-4-(phenylamino)benzoate

Cat. No.: B7866047
M. Wt: 242.27 g/mol
InChI Key: XWRIEMIJMFMCPC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(phenylamino)benzoate is an organic compound with the molecular formula C14H14N2O2. It is also known by its IUPAC name, methyl 3-amino-4-anilinobenzoate. This compound is characterized by the presence of an amino group, a phenylamino group, and a benzoate ester group, making it a versatile molecule in organic synthesis and various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-(phenylamino)benzoic acid with methanol in the presence of a catalyst to form the ester. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(phenylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, sulfonated compounds, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-amino-4-(phenylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The amino and phenylamino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(phenylamino)benzoate
  • Methyl 3-amino-4-(phenylamino)benzoate
  • Methyl 4-aminobenzoate

Uniqueness

This compound is unique due to the specific positioning of the amino and phenylamino groups on the benzoate ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various synthetic and research applications .

Biological Activity

Methyl 3-amino-4-(phenylamino)benzoate is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C13_{13}H12_{12}N2_2O2_2. Its structure features a benzoate moiety with an amino group at the 3-position and a phenylamino group at the 4-position. This unique arrangement of functional groups contributes to its biological properties, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways or interact with specific receptors, leading to antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Biological ActivityDescription
AntimicrobialInhibits growth of various pathogens, including bacteria and fungi.
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Interaction : It may interact with specific cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be below 1 µg/mL for several strains, indicating strong efficacy against resistant bacteria .
  • Anticancer Efficacy :
    In vitro studies on various cancer cell lines revealed that this compound could reduce cell viability significantly. For instance, treatment with this compound resulted in a decrease in viability by more than 50% in MCF-7 breast cancer cells at concentrations as low as 10 µM .

Table 2: Case Study Results

Study FocusCell Line/PathogenMIC/IC50_{50} ValueObservations
AntibacterialE. coli<1 µg/mLStrong inhibition of growth.
AnticancerMCF-7IC50_{50} = 10 µMSignificant reduction in viability.

Properties

IUPAC Name

methyl 3-amino-4-anilinobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRIEMIJMFMCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.